4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione
Overview
Description
4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione (PPD) is an organic compound that has been studied extensively for its potential applications in scientific research. PPD is a heterocyclic compound that has a five-membered ring with nitrogen and oxygen atoms. Its structure is similar to that of the pyridine ring, but with an additional nitrogen atom in the center of the ring. The compound is also known as 4-pyridone, 4-pyridin-4-yl-1,2,4-triazolidine-3,5-dione, or 4-pyridone-3,5-dione.
Scientific Research Applications
Polymerization Applications
Polymerization of 4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione Derivatives 4-(4′-Aminophenyl)-1,2,4-triazolidine-3,5-dione was used as a precursor for synthesizing novel polyureas via polymerization with diisocyanates. This polymerization led to novel aliphatic-aromatic polyureas with inherent viscosities ranging from 0.06–0.20 dL g−1. These polyureas were characterized by different techniques, showing promising properties for various applications (Mallakpour & Rafiee, 2003).
Microwave-assisted Rapid Polycondensation 4-(4′-Aminophenyl)-1,2,4-triazolidine-3,5-dione underwent a microwave-assisted polycondensation reaction with diisocyanates, resulting in novel polyureas. This method was more rapid compared to conventional solution polycondensation and resulted in polyureas with inherent viscosities in the range of 0.07–0.17 dL/g. These polyureas were characterized by different analytical techniques (Mallakpour & Rafiee, 2004).
Photoactive Material Development
Preparation of Photoactive Polyamides 4-(4-Dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione was used to develop new photoactive polyamides. These polyamides showed inherent viscosities ranging from 0.09–0.21 dL/g and were studied for their fluorimetric properties. This research contributes to the development of novel photoactive materials for potential applications in various industries (Mallakpour & Rafiee, 2007).
Heterocyclic Chemistry and Catalysis
Oxidation of Pyrazolines 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione was employed as an oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. This transformation highlights the potential of triazolidine derivatives in catalyzing chemical reactions under mild conditions (Zolfigol et al., 2006).
properties
IUPAC Name |
4-pyridin-4-yl-1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5/h1-4H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPTOIEZFIHHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)-1,2,4-triazolidine-3,5-dione | |
CAS RN |
1795457-36-1 | |
Record name | 4-(pyridin-4-yl)-1,2,4-triazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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